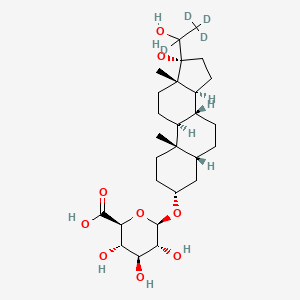

Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

Description

BenchChem offers high-quality Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H44O9 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D |

InChI Key |

DUXHVCKABSGLJH-WDRDIMKJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

Technical Deep Dive: Pregnanetriol 3 -O- -D-glucuronide-d4

Executive Summary

Pregnanetriol 3

Unlike traditional immunoassays, which suffer from cross-reactivity, LC-MS/MS using PTG-d4 allows for the absolute quantification of the intact conjugate, eliminating the variability associated with enzymatic hydrolysis steps.

Chemical Architecture

Nomenclature and Identity

-

IUPAC Name: (2S,3S,4S,5R,6R)-6-{[(3$\alpha

\beta -

Common Name: Pregnanetriol-3-glucuronide-d4[1]

-

Chemical Formula:

-

Molecular Weight: ~516.66 g/mol (varies slightly by specific isotope enrichment)

-

Unlabeled Counterpart:

(MW 512.63)

Structural Components

The molecule consists of three distinct structural domains, each critical for its function as a biological marker and analytical standard.

-

Steroid Core (Aglycone):

-

Skeleton: 5

-Pregnane (A/B ring junction is cis, characteristic of urinary catabolites). -

Substituents:

-

C3:

-oriented ether linkage to glucuronic acid. -

C17:

-hydroxyl group (marker of 17-OHP origin). -

C20:

-hydroxyl group (reduction of the C20 ketone).

-

-

Isotope Labeling (d4): Four deuterium atoms are incorporated into the steroid backbone. Common labeling positions for commercial standards are often at C2, C4, or the side chain (C21), ensuring the label is non-exchangeable and retained in the primary fragment ion during MS/MS analysis.

-

-

Conjugate Moiety (Glycone):

-

Sugar:

-D-Glucuronic acid.[1] -

Linkage:

-glycosidic bond at C3. This bond is susceptible to

-

-

Stereochemistry:

-

The 5

configuration causes the A-ring to bend 90° relative to the B/C/D plane, significantly affecting chromatographic retention compared to 5

-

Structural Visualization

The following diagram illustrates the connectivity and stereochemical orientation.

Caption: Structural decomposition of Pregnanetriol 3

Physicochemical Properties & Stability[2][3]

| Property | Description | Relevance to Analysis |

| Solubility | Soluble in Methanol, DMSO, Water (partial). | Stock solutions should be prepared in MeOH; working standards in MeOH:Water (50:50). |

| pKa | ~3.2 (Carboxylic acid on glucuronide). | Ionizes readily in negative mode ESI ( |

| LogP | ~1.5 (Conjugate) vs ~3.5 (Aglycone). | The glucuronide is significantly more polar, eluting earlier on C18 columns than the free steroid. |

| Stability | Hydrolysis-prone (acid/enzyme). | Avoid high temperatures (>60°C) at low pH. Stable in frozen urine (-20°C) for >1 year. |

Analytical Application: LC-MS/MS Protocol

The "Dilute-and-Shoot" Methodology

Modern clinical labs prefer measuring the intact glucuronide (Direct Analysis) over hydrolysis. This eliminates the variability of

Role of PTG-d4: It corrects for:

-

Matrix Effects: Ion suppression/enhancement in urine.

-

Extraction Efficiency: Losses during SPE or dilution.

-

Retention Time Shifts: Acts as a precise retention marker.

Mass Spectrometry Transitions (MRM)

The analysis utilizes Negative Electrospray Ionization (ESI-) . The glucuronide moiety carries the negative charge (deprotonated carboxylic acid).

-

Precursor Ion:

-

Product Ion:

(Neutral loss of 176 Da).

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| Pregnanetriol-3-G (Target) | 511.3 | 335.2 | 25 - 35 | 50 |

| PTG-d4 (Internal Standard) | 515.3 | 339.2 | 25 - 35 | 50 |

> Note: The mass shift of +4 Da in the product ion (335 vs 339) confirms the deuterium label is located on the steroid core , not the glucuronide ring.

Experimental Workflow

The following protocol outlines a validated "Dilute-and-Shoot" method for urinary steroid profiling.

Caption: Step-by-step "Dilute-and-Shoot" LC-MS/MS workflow for urinary pregnanetriol glucuronide analysis.

Synthesis & Purity Considerations

Synthesis Pathway

Synthesis typically follows the Koenigs-Knorr or Imidate method:

-

Precursor: Pregnanetriol (often protected at C17/C20 to prevent off-target glycosylation).

-

Glycosylation: Reaction with acetobromo-

-D-glucuronic acid methyl ester. -

Deprotection: Hydrolysis of the methyl ester and acetyl groups.

-

Purification: HPLC to remove the

-anomer (biological PTG is strictly

Isotopic Purity

For valid quantification, the IS must have:

-

Isotopic Enrichment: >99% d4.

-

Unlabeled Contribution (d0): <0.1% (Critical to prevent false positives in low-concentration samples).

-

Deuterium Scrambling: The label must be in a position that does not exchange with solvent protons (e.g., C2, C4, C6 are stable; positions alpha to carbonyls before reduction are common sites for labeling).

References

-

Cayman Chemical. (2025). Pregnanediol-3-Glucuronide Technical Information. Retrieved from

-

National Institutes of Health (NIH). (2024). Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples. Biomed Chromatogr.[2][3][4] Retrieved from

-

Agilent Technologies. (2017).[5] Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Retrieved from

-

Toronto Research Chemicals. (2025). Pregnanetriol 3

-O- -

PubChem. (2025). Pregnanediol-3-glucuronide Compound Summary. Retrieved from

Sources

- 1. Pregnanetriol-d4 3α-O-β-D-Glucuronide | N/A - Coompo [coompo.com]

- 2. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

Technical Guide: Comparative Analysis of Pregnanetriol vs. Pregnanetriol Glucuronide

This guide details the technical, methodological, and clinical distinctions between analyzing Pregnanetriol (PT) via GC-MS and Pregnanetriol Glucuronide (PTG) via LC-MS/MS.

Executive Summary

The analysis of urinary steroid metabolites is the gold standard for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. Historically, this involved measuring "Total Pregnanetriol" using Gas Chromatography-Mass Spectrometry (GC-MS), a process requiring the chemical or enzymatic removal of the glucuronide conjugate.

Modern workflows increasingly utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the intact Pregnanetriol-3-glucuronide (PTG) . This shift represents a fundamental change from indirect analysis (measuring the aglycone after hydrolysis) to direct analysis (measuring the physiological excretion product).

Key Technical Distinction:

-

PT Analysis (GC-MS): Indirect. Requires hydrolysis and derivatization. Measures the sum of conjugated forms. High chromatographic resolution of isomers.

-

PTG Analysis (LC-MS/MS): Direct. "Dilute-and-shoot" or SPE capability.[1] Measures the specific intact conjugate. Eliminates hydrolysis variability but faces matrix suppression challenges.

Biochemical & Clinical Context

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is the major urinary metabolite of 17-hydroxyprogesterone (17-OHP) . In the liver, PT is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase water solubility for renal excretion.

-

Clinical Marker: Elevated PTG is the hallmark of 21-hydroxylase deficiency (90-95% of CAH cases).

-

The Isomer Challenge: Urine contains multiple stereoisomers (e.g., 5-pregnenetriol). Accurate analysis must distinguish 5β-pregnane-3α,17α,20α-triol from these interferences.

Visualization: Metabolic Pathway & Analytical Targets

Figure 1: The metabolic progression from 17-OHP to the urinary targets. GC-MS targets the yellow node (requiring reverse-engineering); LC-MS/MS targets the green node directly.

Method A: Pregnanetriol Analysis via GC-MS

This is the traditional reference method. It does not measure PTG directly; it measures the PT released after the glucuronide bond is cleaved.

Core Mechanism

-

Hydrolysis: The glucuronide bond is cleaved using

-glucuronidase (usually from Helix pomatia or E. coli). -

Extraction: The liberated non-polar PT is extracted into an organic solvent.

-

Derivatization: PT is non-volatile and thermally unstable. Hydroxyl groups must be protected, typically forming Trimethylsilyl (TMS) derivatives.

-

Separation: Capillary GC separates PT from stereoisomers based on boiling point and polarity.

Protocol: Hydrolysis & Derivatization

-

Sample: 1.0 mL Urine.

-

Hydrolysis: Add 1.0 mL Acetate Buffer (pH 5.0) + 50 µL

-glucuronidase. Incubate at 37°C for 16–24 hours (or 55°C for 2 hours with E. coli). -

Extraction: Solid Phase Extraction (C18) or Liquid-Liquid Extraction (LLE) with Ethyl Acetate. Evaporate to dryness.

-

Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins.

-

Analysis: Inject 1 µL into GC-MS (Splitless).

-

Column: DB-1 or DB-5MS (30m x 0.25mm).

-

Ions Monitored (SIM): m/z 117, 255, 435 (Quantifier for PT-TMS).

-

Critical Constraint: Incomplete hydrolysis leads to underestimation of total pregnanetriol. Helix pomatia juice contains sulfatase, measuring "total" (glucuronide + sulfate), whereas recombinant E. coli is specific to glucuronides.

Method B: Pregnanetriol Glucuronide Analysis via LC-MS/MS

This method measures the intact conjugate (C27H44O9, MW ~512.6). It bypasses the variability of enzymatic hydrolysis.

Core Mechanism

-

Sample Prep: "Dilute and Shoot" or simple SPE. No hydrolysis.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Glucuronides ionize efficiently as [M-H]⁻).

-

Separation: Reverse-phase LC (C18) retains the polar glucuronide.

Protocol: Direct Intact Analysis

-

Sample: 50 µL Urine.

-

Internal Standard: Add 50 µL deuterated PTG (d3-PTG) or analog.

-

Dilution: Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Centrifuge to remove particulates.

-

LC Conditions:

-

Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

-

Gradient: 10% B to 60% B over 5 minutes.

-

-

MS/MS Transitions (ESI Negative):

-

Precursor: m/z 511.3 [M-H]⁻

-

Product 1 (Quant): m/z 113 (Glucuronide fragment) or 335 (Aglycone loss).

-

Product 2 (Qual): m/z 75 or 85.

-

Critical Constraint: Matrix effects (ion suppression) are higher in LC-MS/MS than GC-MS. Deuterated internal standards (PTG-d3) are mandatory for accurate quantification.

Comparative Technical Analysis

The choice between measuring PT (GC) and PTG (LC) dictates the workflow burden and data quality.

Workflow Comparison Diagram

Figure 2: The LC-MS/MS workflow removes two major bottlenecks: Hydrolysis and Derivatization.

Quantitative Comparison Table

| Feature | PT Analysis (GC-MS) | PTG Analysis (LC-MS/MS) |

| Analyte Measured | Aglycone (Pregnanetriol) | Intact Conjugate (PT-Glucuronide) |

| Sample Prep Time | High (18–24 hours) | Low (< 1 hour) |

| Specificity | High (Chromatographic resolution of isomers) | High (Mass transition specificity) |

| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |

| Major Source of Error | Incomplete hydrolysis; Derivatization failure | Ion suppression (Matrix effects) |

| Throughput | Low (Batch processing limited by hydrolysis) | High (Rapid cycle times) |

| Clinical Utility | Established historical reference ranges | Increasing adoption; reflects excretion directly |

Expert Insights & Pitfalls

The "Total" vs. "Direct" Fallacy

Researchers must note that GC-MS values represent "Total Pregnanetriol" (Glucuronide + Sulfate + Free). LC-MS/MS of PTG measures only the glucuronide. While PTG is the dominant form (>90%), results may differ slightly between methods due to the sulfate fraction.

-

Correction: If comparing LC-MS/MS results to historical GC-MS data, establish a correlation factor, or include a hydrolysis step before LC-MS (though this negates the throughput advantage).

In-Source Fragmentation (LC-MS/MS)

Glucuronides are thermally labile. In the LC-MS source, PTG can lose the glucuronide moiety before entering the quadrupole, appearing as the aglycone.

-

Validation Step: Monitor the aglycone channel during PTG analysis. If a peak appears at the PTG retention time in the aglycone channel, adjust source temperature or declustering potential to prevent in-source fragmentation.

Isomer Separation

GC-MS is superior at physically separating stereoisomers (e.g., 5-pregnenetriol vs. pregnanetriol). In LC-MS, these isomers may co-elute.

-

Protocol Adjustment: Use a high-resolution column (e.g., 1.7 µm C18) and a slower gradient if isomer interference is suspected. Verify transitions: PTG and its isomers may share the [M-H]⁻ parent but often have distinct product ion ratios.

References

-

Wudy, S. A., & Hartmann, M. F. (2004). Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormone and Metabolic Research, 36(06), 415-422. Link

-

Shackleton, C. H. (2010). Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 481-490. Link

-

Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS). Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504. Link

-

Marcos, J., et al. (2014). Investigation of the urinary steroid profile in 21-hydroxylase deficiency by LC-MS/MS. Clinica Chimica Acta, 436, 243-249. Link

-

Kotopoulou, E., et al. (2024). Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples. Biomedical Chromatography, 38(10), e5982.[2][3] Link(Note: Methodology reference for glucuronide "dilute and shoot" workflows).

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 in steroid profiling

Advanced Steroid Profiling: The Strategic Role of Pregnanetriol 3 -Glucuronide-d4[1][2]

Executive Summary: The Shift to Intact Conjugate Analysis

The landscape of steroid profiling is undergoing a paradigm shift. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) served as the gold standard, necessitating the enzymatic hydrolysis of urinary steroid conjugates (glucuronides and sulfates) back to their free forms.[1][2] While effective, this process introduces variability through incomplete hydrolysis and artifact formation.

The modern analytical frontier lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which permits the direct quantification of intact steroid conjugates.[1][2] In this context, Pregnanetriol 3

This guide details the mechanistic role, analytical protocol, and validation logic for deploying PTG-d4 in high-throughput steroid profiling.[1][2]

The Molecular Architect: PTG-d4

To understand the utility of PTG-d4, one must first understand the analyte it mimics.[1]

-

Analyte: Pregnanetriol 3

-glucuronide (PTG).[1][2][3] -

Parent Steroid: 17

-Hydroxyprogesterone (17-OHP).[1][2][4] -

Chemical Structure: A pregnane core with three hydroxyl groups (3

, 17 -

The IS (PTG-d4): A synthetic analog where four hydrogen atoms (typically on the steroid core, e.g., C2, C4, or C21 positions) are replaced by deuterium (

H).[1][2]

Why d4? The Mass Shift Advantage

In mass spectrometry, a minimum mass shift of +3 Da is recommended to avoid interference from the natural isotopic abundance (M+1, M+2) of the unlabeled analyte.

Biological Context: The CAH Diagnostic Pathway

The clinical imperative for measuring PTG stems from the steroidogenesis pathway. In 21-Hydroxylase Deficiency (the most common form of CAH), the conversion of 17-OHP to 11-Deoxycortisol is blocked.[2]

-

Accumulation: 17-OHP accumulates in the adrenal cortex.[1]

-

Shunt Pathway: Excess 17-OHP is diverted to the androgen pathway or metabolized in the liver.

-

Excretion: The liver reduces 17-OHP to Pregnanetriol (PT) , which is then glucuronidated by UDP-glucuronosyltransferases (UGTs) to form PTG for urinary excretion.[1][2]

Therefore, elevated urinary PTG is the retrospective "smoking gun" for CAH and is used to monitor treatment efficacy (glucocorticoid replacement therapy).[2]

Visualization: Steroidogenesis & The CAH Block

The following diagram illustrates the metabolic bottleneck and the diversion to Pregnanetriol Glucuronide.

Caption: Pathway showing the metabolic diversion of 17-OHP to Pregnanetriol Glucuronide (PTG) due to CYP21A2 deficiency.[1][2]

Analytical Protocol: Direct LC-MS/MS Quantification

This protocol describes a "Dilute-and-Shoot" methodology, relying on PTG-d4 to correct for the significant matrix effects inherent in urine.[1][2]

Reagents & Standards

-

Analyte Standard: Pregnanetriol 3

-glucuronide (Certified Reference Material).[1][2][3][5] -

Internal Standard: Pregnanetriol 3

-glucuronide-d4 (Isotopic Purity >99%).[1][2] -

Mobile Phases:

Sample Preparation (Self-Validating Workflow)

The use of PTG-d4 allows for a simplified prep because the IS compensates for ionization suppression.[1][2]

-

Aliquot: Transfer 50

L of urine into a 96-well plate. -

IS Addition: Add 20

L of PTG-d4 working solution (e.g., 500 ng/mL in methanol).-

Validation Check: This step locks the molar ratio of Analyte:IS before any matrix manipulation.

-

-

Dilution: Add 430

L of Mobile Phase A. -

Centrifugation: Spin at 3000 x g for 10 mins to pellet particulates.

-

Injection: Inject 5-10

L of the supernatant.

LC-MS/MS Parameters[1][2]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Glucuronides ionize efficiently as [M-H]

).[1][2] -

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8

m). Glucuronides are polar; ensure the gradient starts low (e.g., 5-10% B) to retain them.[2]

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |

| PTG (Analyte) | 511.3 [M-H] | 335.2 [Aglycone] | Quantifier | Loss of Glucuronide (-176) |

| PTG (Analyte) | 511.3 [M-H] | 113.0 | Qualifier | Glucuronide fragment |

| PTG-d4 (IS) | 515.3 [M-H] | 339.2 [Aglycone] | IS Monitor | Shift +4 maintained |

Note: The product ion 339.2 confirms the deuterium label is located on the steroid core (Pregnanetriol), not the glucuronide moiety.

The Logic of Internal Standardization

Why is PTG-d4 non-negotiable for this assay?

Correction of Matrix Effects (Ion Suppression)

Urine is a complex matrix containing salts, urea, and other conjugates. These co-eluting compounds compete for charge in the ESI source, often suppressing the signal of the analyte.

-

Without IS: A 50% suppression looks like a 50% lower concentration (False Negative).[1][2]

-

With PTG-d4: Since PTG and PTG-d4 are chemically identical (save for mass), they co-elute perfectly.[1][2] If the matrix suppresses PTG by 50%, it also suppresses PTG-d4 by 50%.[2]

-

Calculation: The Area Ratio (Area

/ Area

Experimental Workflow Diagram

The following diagram details the analytical decision tree and the role of the IS at each stage.

Caption: Analytical workflow demonstrating how PTG-d4 (IS) addition prior to processing cancels out downstream variability.

Validation & Quality Assurance

To ensure the protocol is a "self-validating system," the following acceptance criteria must be met:

-

IS Retention Time Stability: The retention time of PTG-d4 in samples should not deviate >

0.05 min from standards. -

IS Area Consistency: While the ratio corrects for suppression, the absolute area of the IS should be monitored. A drop to <50% of the average IS area in standards indicates severe matrix suppression requiring higher dilution.

-

Linearity: The calibration curve (plotted as Area Ratio vs. Concentration) should have an

.[2]

References

-

Congenital Adrenal Hyperplasia Diagnosis

-

LC-MS/MS Steroid Profiling

-

Internal Standard Methodology

-

Pregnanetriol Clinical Relevance

-

Chemical Structure & Properties

Sources

- 1. Pregnanediol-3 alpha-glucuronide | C27H44O8 | CID 123796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Pregnanetriol 3α-O-β-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 4. smep.org.mx [smep.org.mx]

- 5. iris.unito.it [iris.unito.it]

- 6. Concurrent Confirmation and Differential Diagnosis of Congenital Adrenal Hyperplasia from Dried Blood Spots: Application of a Second-Tier LC-MS/MS Assay in a Cross-Border Cooperation for Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives [frontiersin.org]

- 8. <p>Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis</p> | ESPE2022 | 60th Annual ESPE (ESPE 2022) | ESPE Abstracts [abstracts.eurospe.org]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Understanding phase II metabolism of pregnanetriol

An In-Depth Technical Guide to the Phase II Metabolism of Pregnanetriol

Abstract

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a pivotal, yet biologically inactive, steroid metabolite of 17α-hydroxyprogesterone.[1][2] Its clinical relevance is firmly established as a primary urinary biomarker for the diagnosis and therapeutic monitoring of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency, where elevated levels signify disruptions in cortisol synthesis.[3][4] While its formation via Phase I metabolism is well-documented, the subsequent Phase II metabolic pathways that govern its detoxification and excretion are critical for its clearance. This guide provides a comprehensive technical overview of the core Phase II conjugation reactions—glucuronidation and sulfation—that transform pregnanetriol into water-soluble metabolites suitable for urinary elimination. We will explore the enzymatic machinery, reaction mechanisms, and provide field-proven experimental protocols for the characterization of these metabolic pathways, designed for researchers and professionals in drug development and endocrinology.

The Imperative of Phase II Metabolism for Steroid Homeostasis

Steroid hormones and their metabolites, being largely lipophilic, require metabolic modification to prevent their accumulation and to facilitate their excretion from the body. Phase II metabolism serves this essential detoxification role by conjugating endogenous or xenobiotic molecules with hydrophilic moieties.[5] For pregnanetriol, this biotransformation is not merely a clearance mechanism but a crucial final step in the steroid metabolic cascade. The primary objective is to dramatically increase the water solubility of the pregnanetriol molecule, preparing it for efficient renal clearance and urinary excretion.[6] This process is predominantly achieved through two key enzymatic pathways: glucuronidation and sulfation.[7]

Caption: Overview of Pregnanetriol Phase II Metabolic Pathways.

Glucuronidation: The Primary Conjugation Pathway

Glucuronidation is a high-capacity metabolic pathway that conjugates a glucuronic acid moiety from the activated cofactor UDP-glucuronic acid (UDPGA) to a substrate.[7][8] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues.[9]

Enzymology and Mechanism

The UGT1A and UGT2B subfamilies are principally responsible for the glucuronidation of steroids.[7] While the specific UGT isoforms that metabolize pregnanetriol have not been definitively identified in the literature, data from analogous progesterone metabolites like pregnanediol strongly implicate these enzymes.[10][11] The reaction involves the nucleophilic attack by one of pregnanetriol's hydroxyl groups on the C1 position of the glucuronic acid moiety of UDPGA, resulting in the formation of a β-D-glucuronide conjugate with an inverted stereochemistry at the new bond.[7]

Caption: The enzymatic reaction of Pregnanetriol Glucuronidation.

Regulation of UGT Expression

The expression and activity of UGT enzymes are tightly regulated by nuclear receptors, such as the Pregnane X Receptor (PXR).[12] Activation of PXR by endogenous molecules (like progesterone) or xenobiotics can lead to the transcriptional upregulation of UGT genes, notably UGT1A1, thereby enhancing the metabolic clearance of its substrates.[12][13] This regulatory mechanism ensures that the body can adapt to varying loads of substrates requiring glucuronidation.

Sulfation: A Key Alternative Pathway

Sulfation is another critical Phase II reaction where a sulfonate group (SO₃⁻) is transferred from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate.[14] This process is catalyzed by cytosolic sulfotransferase (SULT) enzymes.

Enzymology and Mechanism

The SULT2 family of enzymes, which includes SULT2A1 and SULT2B1, is primarily responsible for the sulfation of hydroxysteroids.[14][15][16] Specifically, the SULT2B1a isoform has a known affinity for pregnenolone, a key precursor in the steroidogenic pathway that leads to pregnanetriol, suggesting it is a strong candidate for pregnanetriol sulfation.[14][15] The reaction adds a highly polar, negatively charged sulfate group, which drastically increases the water solubility of the steroid metabolite.

Caption: The enzymatic reaction of Pregnanetriol Sulfation.

Regulation of SULT Expression

Similar to UGTs, SULT enzyme expression is also under the control of nuclear receptors. PXR activation has been shown to induce the expression of SULT enzymes and PAPS synthetase 2 (PAPSS2), the enzyme that generates the essential PAPS cofactor.[17] This coordinated regulation highlights a comprehensive cellular response to manage the clearance of steroid metabolites and xenobiotics.[17][18]

Experimental Framework for Characterizing Pregnanetriol Metabolism

A robust understanding of pregnanetriol metabolism requires a multi-step experimental approach to identify the specific enzymes involved and quantify their activity. The following protocols provide a self-validating system for this purpose.

Caption: Workflow for Investigating Pregnanetriol Phase II Metabolism.

Protocol 1: In Vitro Metabolism with Human Liver Subcellular Fractions

Objective: To confirm that pregnanetriol undergoes glucuronidation and sulfation in a physiologically relevant matrix.

Materials:

-

Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC)

-

Pregnanetriol

-

Cofactors: UDPGA (for UGTs), PAPS (for SULTs)

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Internal Standard (e.g., d5-Pregnanetriol)

-

Methanol (ice-cold, for reaction termination)

Methodology:

-

Preparation: Thaw HLM and HLC on ice. Prepare working solutions of pregnanetriol and cofactors in the reaction buffer.

-

Reaction Setup (Glucuronidation):

-

In a microcentrifuge tube, combine HLM (final concentration ~0.5 mg/mL), reaction buffer, and pregnanetriol (e.g., 1 µM final concentration).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration ~2 mM).

-

Include a negative control reaction without UDPGA to account for non-enzymatic degradation.

-

-

Reaction Setup (Sulfation):

-

Follow the same procedure as above, but use HLC (~1 mg/mL) and initiate the reaction with PAPS (~20 µM). Include a negative control without PAPS.

-

-

Incubation: Incubate all reactions at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reactions by adding 2-4 volumes of ice-cold methanol containing the internal standard.

-

Sample Processing: Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Metabolite Analysis by LC-MS/MS

Objective: To separate and quantify pregnanetriol and its conjugated metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[19]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a suitable gradient to separate the non-polar parent drug from its highly polar metabolites (e.g., 5% to 95% B over 10 minutes).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI negative mode is often preferred for detecting glucuronide and sulfate conjugates.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for pregnanetriol, pregnanetriol-glucuronide, and pregnanetriol-sulfate, as well as the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of metabolites formed in the in vitro reactions by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Protocol 3: Recombinant Enzyme Phenotyping

Objective: To identify the specific UGT and SULT isoforms responsible for pregnanetriol metabolism.

Methodology:

-

Enzyme Screening: Perform incubations as described in Protocol 1, but replace the HLM/HLC with individual recombinant human UGT (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15) and SULT (e.g., SULT1A1, 1E1, 2A1, 2B1a/b) enzymes.

-

Data Analysis: Measure the rate of metabolite formation for each enzyme. The enzymes that produce the highest levels of pregnanetriol-glucuronide or -sulfate are identified as the primary contributors.

-

Enzyme Kinetics: For the most active isoforms, perform incubations across a range of pregnanetriol concentrations (e.g., 0.1 to 100 µM) to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Data Presentation: Enzyme Kinetic Parameters

The results from enzyme kinetic studies can be effectively summarized in a table for clear comparison.

| Enzyme Isoform | Metabolite | Kₘ (µM) [Hypothetical] | Vₘₐₓ (pmol/min/mg) [Hypothetical] | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

| UGT1A1 | Pregnanetriol-Glucuronide | 15.5 | 850 | 54.8 |

| UGT2B7 | Pregnanetriol-Glucuronide | 8.2 | 1200 | 146.3 |

| SULT2A1 | Pregnanetriol-Sulfate | 5.1 | 450 | 88.2 |

| SULT2B1a | Pregnanetriol-Sulfate | 25.0 | 300 | 12.0 |

Conclusion and Future Perspectives

The Phase II metabolism of pregnanetriol via glucuronidation and sulfation represents the terminal and essential step for the clearance of this clinically significant steroid metabolite. The UGT (likely UGT1A and UGT2B families) and SULT (primarily SULT2 family) enzymes are the key catalysts in this process. A thorough understanding of these pathways, facilitated by the robust in vitro and analytical methodologies outlined in this guide, is paramount. For drug development professionals, this knowledge is critical for predicting and evaluating potential drug interactions where a xenobiotic might inhibit or induce the UGT or SULT enzymes responsible for pregnanetriol clearance, potentially confounding the results of diagnostic tests for conditions like CAH. Future research should focus on definitively identifying the specific UGT and SULT isoforms and exploring the impact of genetic polymorphisms in these enzymes on pregnanetriol clearance and its diagnostic utility.

References

-

Rupa Health. Pregnanetriol.

-

Grokipedia. Pregnanetriol.

-

Bongiovanni, A. M. (1971). Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia. PubMed.

-

Lahoud, H. J., Luttrell, B. M., & Steinbeck, A. W. (1976). Pregnanetriolone, a normal steroid metabolite: its excretion by normal, Cushing's syndrome and congenital adrenal hyperplasia subjects. PubMed.

-

Fotherby, K., James, F., Kamyab, S., Klopper, A. I., & Wilson, G. R. (1965). EXCRETION OF 6-OXYGENATED METABOLITES OF PROGESTERONE AND 5\g=b-PREGNANE-3\g. Bioscientifica.

-

Wikipedia. Pregnanetriol.

-

Schiffer, L., et al. (2019). Schematic overview of the major phase 2 reactions contributing to steroid metabolism. ResearchGate.

-

Al-Juboori, M. I., et al. (2018). The role of genetic polymorphisms in the sulfation of pregnenolone by human cytosolic sulfotransferase SULT2B1a. PMC.

-

Al-Juboori, M. I., & Al-Shaklia, G. A. (2024). Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions. PMC.

-

Song, C. S., et al. (2002). Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR). PNAS.

-

Khatri, A., et al. (2021). Pregnancy-Related Hormones Increase UGT1A1-Mediated Labetalol Metabolism in Human Hepatocytes. Frontiers in Pharmacology.

-

Taylor & Francis. Pregnanetriol – Knowledge and References.

-

HealthMatters.io. Pregnanetriol (24hr urine).

-

Cook, I., et al. (2015). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. PMC.

-

Reisch, N., & Arlt, W. (2019). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. PMC.

-

Rupa Health. Pregnanediol-3-Glucuronide.

-

Chen, S., et al. (2012). Pregnane-X-Receptor Controls Hepatic Glucuronidation During Pregnancy and Neonatal Development in Humanized UGT1 Mice. PMC.

-

Zhou, J., et al. (2010). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. PMC.

-

Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PMC.

-

de Wildt, S. N., et al. (1999). Glucuronidation in humans. Clinical Pharmacokinetics.

-

Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One.

-

Fotherby, K., et al. (1965). Excretion of 6-oxygenated metabolites of progesterone and 5-beta-pregnane-3-alpha,17-alpha,20-alpha-triol during pregnancy. PubMed.

-

ResearchGate. Conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Milewich, L., & Axelrod, L. R. (1976). In vitro pregnenolone metabolism by mouse adrenal gland: I-estrogen synthesis. PubMed.

-

Chen, S., et al. (2012). Pregnanexreceptor controls hepatic glucuronidation during pregnancy and neonatal development in humanized UGT1 mice. ScienceOpen.

-

Riches, Z., et al. (2009). Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT "Pie". ResearchGate.

-

Sekisui XenoTech. Role of SULTs in homeostasis of endogenous substrates.

-

Chen, W., & Chen, G. (2020). The Role of Sulfotransferases in Liver Diseases. PMC.

-

Palme, R. (2013). LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces of. Wiener Tierärztliche Monatsschrift.

-

Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. PMC.

-

James, M. O., & Sacco, J. C. (2020). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. Drug Metabolism Reviews.

-

HealthMatters.io. Pregnanetriol (FMV urine, menopause).

-

Allali, M., et al. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. MDPI.

-

Agilent. Progesterone Metabolism in Serum.

-

Google Patents. WO2023076509A1 - Methods and systems for measuring progesterone metabolites.

-

Lévesque, E., et al. (2001). Role of UDP-glucuronosyltransferases (UGT) in steroid metabolism. ResearchGate.

-

Al-Sabbagh, R., & Desta, Z. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC.

-

Jeong, H., et al. (2008). Regulation of UDP-glucuronosyltransferase (UGT) 1A1 by progesterone and its impact on labetalol elimination. ClinPGx.

Sources

- 1. Pregnanetriol | Rupa Health [rupahealth.com]

- 2. Pregnanetriol - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repub.eur.nl [repub.eur.nl]

- 6. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Pregnancy-Related Hormones Increase UGT1A1-Mediated Labetalol Metabolism in Human Hepatocytes [frontiersin.org]

- 11. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 12. Pregnane-X-Receptor Controls Hepatic Glucuronidation During Pregnancy and Neonatal Development in Humanized UGT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. The role of genetic polymorphisms in the sulfation of pregnenolone by human cytosolic sulfotransferase SULT2B1a - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

Precision Biomarkers in Congenital Adrenal Hyperplasia (CAH): Technical Guide to 11-Oxygenated Androgens & Clinical Endpoints

Executive Summary

For decades, Congenital Adrenal Hyperplasia (CAH) research has relied on 17-hydroxyprogesterone (17-OHP) and Androstenedione (A4) as primary biomarkers. While useful for diagnosis, these markers often fail to correlate with long-term clinical outcomes, such as testicular adrenal rest tumors (TARTs) or metabolic comorbidities.

This guide establishes a new technical standard: the shift toward 11-oxygenated androgens (11-OAs) —specifically 11-ketotestosterone (11-KT) —as the superior biomarkers for monitoring disease control and pharmacodynamics in novel therapeutic trials (e.g., CRF antagonists).

Part 1: The Steroidogenic Landscape & The "Backdoor" Pathway

To understand why legacy biomarkers fail, one must visualize the blockage and the subsequent "overflow." In 21-hydroxylase deficiency (21OHD), the adrenal cortex cannot convert 17-OHP to 11-deoxycortisol.

The accumulated precursors do not just stagnate; they are shunted into the 11-oxygenated pathway via CYP11B1 (11

Diagram 1: The CAH Steroidogenic Shunt

This diagram illustrates the enzymatic block (red) and the resulting overflow into the 11-oxygenated androgen pathway (green), distinguishing it from the classic gonadal pathway.

Figure 1: The 21-hydroxylase deficiency blocks cortisol synthesis, shunting precursors toward 11-oxygenated androgens (11-KT), which are the primary drivers of androgen excess in CAH.

Part 2: Limitations of Legacy vs. Novel Biomarkers

The Failure of 17-OHP and Testosterone

-

Diurnal Volatility: 17-OHP fluctuates wildly with ACTH pulses. A single morning draw is often non-representative of total androgen load.

-

Gonadal Interference: In males, serum Testosterone (T) is primarily gonadal. Suppressing adrenal T to normal levels often requires overtreatment with glucocorticoids, leading to Cushingoid side effects.

-

Immunoassay Cross-Reactivity: Standard immunoassays for Testosterone often cross-react with DHEA or other adrenal precursors, yielding false positives.

The 11-Oxygenated Advantage

Research by Turcu et al. and Arlt et al. has demonstrated that 11-KT is the dominant circulating androgen in CAH patients, often 3-4x higher than T in women and children.

| Feature | 17-OHP (Legacy) | Testosterone (Legacy) | 11-Ketotestosterone (Novel) |

| Origin | Adrenal (Precursor) | Gonadal > Adrenal | Exclusively Adrenal |

| Bioactivity | Inactive | Potent Androgen | Potent Androgen (similar to T) |

| Correlation to TARTs | Weak | Weak | Strong |

| Stability | High | High | Variable (Requires specific handling) |

| Methodology | Immunoassay/LC-MS | Immunoassay/LC-MS | LC-MS/MS Mandatory |

Part 3: Technical Protocol: LC-MS/MS Quantification[1][2][3]

Directive: Do not use immunoassays for 11-oxygenated androgens. The structural similarity between 11-KT and Testosterone causes significant antibody cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the required standard for clinical trials.

Sample Handling (Critical Step)

Warning: 11-KT concentrations can artificially increase in serum samples left at room temperature due to the conversion of precursors by residual enzymes or red blood cells.

-

Requirement: Separate serum from cells within 2 hours of collection.

-

Storage: Freeze at -20°C or lower immediately after separation.

Experimental Workflow

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: UHPLC, C18 Column (e.g., Kinetex 1.7µm C18).

Step-by-Step Protocol:

-

Internal Standard Addition: Add deuterated internal standards (

-Testosterone and -

Liquid-Liquid Extraction (LLE):

-

Add 1 mL Methyl tert-butyl ether (MTBE) .

-

Vortex for 10 min; Centrifuge at 3000g for 5 min.

-

Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

-

-

Drying: Evaporate organic solvent under nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100 µL 50:50 Methanol/Water.

-

LC-MS/MS Acquisition:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM Ammonium Fluoride for enhanced sensitivity).

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Diagram 2: Analytical Workflow

Visualizing the critical path from patient to data.

Figure 2: LC-MS/MS workflow emphasizing the necessity of Liquid-Liquid Extraction (LLE) and MRM detection for specificity.

Part 4: Clinical Trial Endpoints & TARTs

Testicular Adrenal Rest Tumors (TARTs)

TARTs are benign tumors found in up to 86% of male CAH patients, leading to infertility. They are historically difficult to distinguish from Leydig cell tumors.

-

Mechanism: TART tissue expresses adrenal enzymes (CYP11B1) and ACTH receptors.

-

Biomarker Utility: 11-oxygenated androgens correlate significantly with TART volume. In drug development, a reduction in 11-KT serves as a surrogate marker for TART regression, which is a higher-value clinical endpoint than simple 17-OHP reduction.

Novel Therapeutics (CRF Antagonists)

Recent FDA approvals (e.g., Crinecerfont ) and ongoing trials focus on CRF1 receptor antagonism to reduce ACTH drive.

-

Primary Endpoint: Reduction in daily glucocorticoid dose while maintaining androgen control.

-

The "Androgen Control" Metric: Regulatory bodies are moving away from A4/17-OHP alone. Protocols should now include 11-KT as a secondary or exploratory endpoint to demonstrate superior control of the "toxic" androgen pool that drives metabolic risk.

References

-

Turcu, A. F., et al. (2016). 11-Oxygenated androgens are biomarkers of adrenal volume and testicular adrenal rest tumors in 21-hydroxylase deficiency.[1] The Journal of Clinical Endocrinology & Metabolism.[1] Link

-

Storbeck, K. H., & O'Reilly, M. W. (2023).[2] The clinical and biochemical significance of 11-oxygenated androgens in human health and disease.[3][4][5] European Journal of Endocrinology. Link

-

Kamrath, C., et al. (2018). Androgen excess is due to elevated 11-oxygenated androgens in treated children with congenital adrenal hyperplasia.[6] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Neurocrine Biosciences. (2024). FDA Approves INGREZZA (valbenazine) and Crinecerfont Clinical Trials Data. (Reference for Clinical Endpoints). Link

-

Greto, E., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. MDPI Metabolites. Link

Sources

Technical Guide: Stability Properties of Deuterated Steroid Glucuronide Standards

Executive Summary

In quantitative LC-MS/MS analysis of steroid metabolites—critical for anti-doping (WADA), forensic toxicology, and endocrinology—the integrity of the internal standard (IS) is the single point of failure. Deuterated steroid glucuronides (e.g., Testosterone-Glucuronide-d3) are employed to correct for matrix effects and extraction efficiency. However, these standards are not inert. They are dynamic molecules subject to isotopic scrambling (H/D exchange) and hydrolytic cleavage .

This guide provides a mechanistic understanding of these instability pathways and establishes a self-validating protocol to ensure your reference materials do not compromise your data.

Part 1: The Molecular Mechanics of Instability

To preserve a standard, one must understand how it dies. For deuterated steroid glucuronides, degradation occurs through two distinct orthogonal pathways: Keto-Enol Tautomerism (Isotope Loss) and Glycosidic Hydrolysis (Chemical Degradation).

Deuterium Scrambling (Keto-Enol Tautomerism)

The most insidious form of instability is not the loss of the molecule, but the loss of the label. Many anabolic androgenic steroids (AAS) possess a ketone at C3 and a double bond at C4-C5.

-

The Mechanism: Protons at positions

to the carbonyl (C2 and C6) are acidic. In protic solvents (like Methanol or Water), these protons can exchange with the solvent. If your deuterium label is located at C2, C4, or C6, it will eventually swap with Hydrogen from the solvent, shifting the mass of your IS back toward the native analyte (M+0). -

The Consequence: This creates "cross-talk" or isobaric interference. Your IS starts contributing signal to the analyte channel, causing false positives or artificially high quantification.

-Glycosidic Bond Hydrolysis

Steroid glucuronides are ether-linked (e.g., at C17 or C3). While resistant to oxidation, the glycosidic bond is susceptible to hydrolysis, reverting the glucuronide to the free steroid.

-

Trigger: Extremes of pH (pH < 3 or pH > 9) and elevated temperatures (>37°C) accelerate this cleavage.

-

The Consequence: Loss of signal intensity for the glucuronide IS and contamination of the "Free Steroid" channel if you are monitoring both fractions.

Diagram 1: Mechanism of Isotopic Instability (Enolization)

The following diagram illustrates the pathway of deuterium loss in a 3-keto steroid when stored in a protic solvent (MeOH).

Caption: Kinetic pathway of deuterium loss via keto-enol tautomerism in protic media. Labels at

Part 2: Strategic Storage & Solvent Selection

As an Application Scientist, I frequently see laboratories store stock solutions in pure Methanol (MeOH) because "that's what we use for the mobile phase." This is a critical error for specific isotopic labels.

The Solvent Matrix: Methanol vs. Acetonitrile[2]

-

Methanol (Protic): Contains an exchangeable hydroxyl proton. If your steroid has deuterium at C2, C4, or C6, MeOH facilitates the exchange described above.

-

Verdict: Avoid for C2/C4/C6 labeled steroids. Acceptable for stable labels (e.g., C19-d3 methyl group or aromatic rings).

-

-

Acetonitrile (Aprotic): Does not have exchangeable protons. It effectively "locks" the deuterium in place, even at susceptible positions.

-

Verdict:Preferred storage solvent for all keto-steroids to ensure maximum isotopic stability.

-

The pH Factor[3]

-

Storage pH: aqueous working solutions must be buffered to pH 7.0.

-

Risk: Unbuffered water often becomes slightly acidic (pH 5.5) due to atmospheric CO2 absorption, slowly catalyzing hydrolysis over weeks.

Summary of Stability Recommendations

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | Acetonitrile (ACN) | Aprotic nature prevents enol-mediated H/D exchange. |

| Label Position | C19, C16, or | Avoids acidic |

| Temperature | -80°C (Long term) | Arrhenius kinetics: reduces hydrolysis rate significantly compared to -20°C. |

| Container | Amber Glass (Silanized) | Prevents photolytic degradation and non-specific adsorption of the steroid moiety. |

Part 3: Experimental Validation Protocol

Protocol: Differential Stress Testing

Objective: Determine if the IS undergoes back-exchange or hydrolysis under laboratory handling conditions.

Materials:

-

Test Compound: Deuterated Steroid Glucuronide (e.g., Testosterone-G-d3).

-

Solvents: MeOH (LC-MS grade), ACN (LC-MS grade), Water (pH 7.0).

Workflow Steps:

-

Preparation: Prepare two stock solutions at 10 µg/mL.

-

Stock A: 100% Acetonitrile.

-

Stock B: 50:50 Methanol:Water (Protic Stress).

-

-

Incubation: Aliquot both stocks into autosampler vials.

-

Store one set at 4°C (simulating autosampler time).

-

Store one set at Room Temp (25°C) (simulating bench work).

-

Timepoints: T=0, T=24h, T=48h, T=1 week.

-

-

Analysis: Inject via LC-MS/MS (MRM mode).

-

Monitor the transition for the Deuterated IS (e.g., 483 -> 289).

-

CRITICAL: Monitor the transition for the Unlabeled native analog (e.g., 480 -> 286).

-

Calculation:

Calculate the Isotopic Purity Ratio (IPR) at each timepoint:

Diagram 2: Stability Validation Workflow

This flowchart visualizes the decision logic for validating incoming standards.

Caption: Decision tree for validating isotopic stability of new steroid glucuronide lots.

Part 4: Case Study & Data Analysis

The following table synthesizes typical stability data for Testosterone-Glucuronide-d3 (label at C2, C3, C4 positions - highly labile) versus Testosterone-Glucuronide-d3 (label at C19 methyl - stable).

Table 1: Comparative Stability in Protic vs. Aprotic Solvents (48 Hours @ 25°C)

| Isotopic Label Position | Solvent Matrix | % Hydrolysis (Glucuronide Loss) | % D-Exchange (Formation of d0) | Status |

| C2, C4 (Labile) | Methanol (100%) | < 0.1% | 12.5% | FAIL |

| C2, C4 (Labile) | Acetonitrile (100%) | < 0.1% | 0.2% | PASS |

| C19 (Stable) | Methanol (100%) | < 0.1% | < 0.1% | PASS |

| C19 (Stable) | Water (pH 2.0) | 15.0% | < 0.1% | FAIL |

Interpretation:

-

Row 1: Demonstrates the danger of storing labile labels in Methanol. 12.5% conversion to the unlabelled form invalidates the standard for quantitative use.

-

Row 2: Acetonitrile protects the labile label by preventing proton exchange.

-

Row 4: Demonstrates that even stable labels fail if the pH is not controlled (acidic hydrolysis).

References

-

World Anti-Doping Agency (WADA). (2021).[1][2] Technical Document TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. [Link][1][2][3][4][5][6][7]

-

Piper, T., et al. (2008). Studies on the stability of steroid glucuronides in urine.[8] Journal of Mass Spectrometry. [Link]

-

Polet, M., et al. (2016). Evaluation of the stability of steroid glucuronides in urine.[8] Drug Testing and Analysis.[1][8] [Link]

-

WADA Technical Letter - TL08. (2021). Use of Internal Standards.[1] (Specific guidance on avoiding artifacts from methyltestosterone and deuterated analogs). [Link]

Sources

- 1. wada-ama.org [wada-ama.org]

- 2. wada-ama.org [wada-ama.org]

- 3. wada-ama.org [wada-ama.org]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS protocol for Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

Application Note: High-Sensitivity Quantitation of Urinary Pregnanetriol 3 -Glucuronide by LC-MS/MS

Methodology: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte: Pregnanetriol 3

Introduction & Clinical Significance

Pregnanetriol (5

While traditional gas chromatography-mass spectrometry (GC-MS) requires time-consuming hydrolysis and derivatization, LC-MS/MS allows for the direct measurement of the intact glucuronide conjugate (PTG). This method preserves the phase II metabolic information and significantly increases throughput.

The Role of PTG-d4

The use of Pregnanetriol 3

-

Matrix Suppression: Ionization efficiency changes in the ESI source.

-

Extraction Variability: Losses during SPE or dilution steps.

-

Injection Errors: Variability in autosampler volume.

Chemical & Physical Properties[4][10]

| Compound | Chemical Formula | Molecular Weight (Da) | Monoisotopic Mass | Polarity |

| PTG (Analyte) | 512.63 | 512.2985 | Acidic (Glucuronide) | |

| PTG-d4 (IS) | 516.66 | 516.3236 | Acidic (Glucuronide) |

Note on Isomerism: Ensure the standard is the 3

Method Development Strategy (The "Why")

Ionization Source: ESI Negative Mode

Unlike neutral steroids (which require ESI+ or APCI), steroid glucuronides possess a carboxylic acid moiety on the glucuronic acid ring.

-

Mechanism: Deprotonation

occurs readily at neutral or basic pH. -

Advantage: ESI- provides superior selectivity, as fewer endogenous urinary compounds ionize efficiently in negative mode compared to positive mode.

Mobile Phase Additive: Ammonium Fluoride ( )

While Formic Acid is common, it suppresses negative ionization.

-

Recommendation: Use 0.5 mM Ammonium Fluoride in the aqueous phase.

-

Mechanism: Fluoride ions (

) facilitate proton abstraction from the analyte in the gas phase, enhancing signal intensity by 5–10x compared to ammonium acetate/hydroxide methods.

Experimental Protocol

Materials

-

Standards: PTG and PTG-d4 (purity >98%).

-

Solvents: LC-MS grade Methanol (MeOH), Water, Ammonium Fluoride.[6]

-

Matrix: Steroid-stripped urine (for calibration curve) and patient urine.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: While "dilute-and-shoot" is faster, SPE is required to remove salts that foul the MS source and to concentrate trace levels for early detection of CAH.

Workflow Diagram:

Figure 1: SPE Workflow for extraction of intact steroid glucuronides. Note the omission of hydrolysis.

Step-by-Step SPE Protocol:

-

Aliquot: Transfer 200 µL urine to a 96-well plate.

-

Internal Standard: Add 20 µL of PTG-d4 working solution (1,000 ng/mL in MeOH). Vortex 30s.

-

Conditioning: Use a Weak Anion Exchange (WAX) cartridge (e.g., Waters Oasis WAX).

-

1 mL MeOH.

-

1 mL Water.

-

-

Loading: Load the urine sample.

-

Wash:

-

Wash 1: 1 mL 2% Formic Acid (locks the glucuronide to the WAX phase).

-

Wash 2: 1 mL 50% Methanol (removes neutral steroids and salts).

-

-

Elution: Elute with 500 µL 5% Ammonium Hydroxide in Methanol . (High pH releases the acidic glucuronide from the anion exchanger).

-

Reconstitution: Evaporate to dryness under nitrogen (

C). Reconstitute in 100 µL Water/MeOH (80:20).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters Acquity UPLC BEH C18 (

mm, 1.7 µm).[7] -

Column Temp:

C. -

Flow Rate: 0.4 mL/min.[7]

-

Mobile Phase A: Water + 0.5 mM

.

Gradient:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 20 | Initial Hold |

| 1.0 | 20 | Desalting |

| 6.0 | 90 | Elution of PTG |

| 7.0 | 95 | Wash |

| 7.1 | 20 | Re-equilibration |

| 9.0 | 20 | End |

Mass Spectrometry (MRM Parameters):

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Origin of Fragment |

| PTG | 511.3 | 113.0 | Quantifier | -28 | Glucuronate ring |

| PTG | 511.3 | 335.2 | Qualifier | -35 | Aglycone ( |

| PTG-d4 | 515.3 | 113.0 | Quantifier | -28 | Glucuronate ring (Unlabeled) |

| PTG-d4 | 515.3 | 339.2 | Qualifier | -35 | Aglycone-d4 ( |

Note: The d4 label is typically on the steroid ring. Therefore, the glucuronate fragment (m/z 113) remains unlabeled (113.0), while the aglycone fragment shifts by +4 Da.

Data Analysis & Fragmentation Logic

The quantification is based on the Area Ratio :

Fragmentation Mechanism: Understanding the fragmentation is vital for troubleshooting interferences.

Figure 2: ESI Negative fragmentation pathway for Pregnanetriol Glucuronide.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method must include:

-

Ion Ratio Monitoring: The ratio of the Quantifier (113) to Qualifier (335) peak areas must be constant (within

) across the calibration range. If this shifts, an interference is co-eluting. -

Linearity:

over the range of 10 ng/mL to 5,000 ng/mL. -

Matrix Effect Evaluation:

-

Acceptable range:

.[6] If suppression is high (>20%), increase the dilution factor or switch from C18 to WAX SPE.

-

References

-

Wudy, S. A., et al. (2018). Mass spectrometry in the diagnosis of congenital adrenal hyperplasia. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC-MS) profiling of steroids in times of LC-MS/MS? Steroids.[3][5][6][8][10][11][12][13] Link

-

Pozo, O. J., et al. (2008).[6] Direct quantification of steroid glucuronides in human urine by liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B. Link

-

Gomez-Gomez, A., et al. (2020). Determination of urinary steroid glucuronides for doping control purposes. Bioanalysis.[6][9][14][12] Link

Sources

- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 2. chromsoc.jp [chromsoc.jp]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. iris.unito.it [iris.unito.it]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. uab.edu [uab.edu]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Pregnanetriol | Rupa Health [rupahealth.com]

- 14. Pregnanediol-3 alpha-glucuronide measured in diluted urine by mass spectrometry with fast atom bombardment/negative-ion ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

MRM transitions for Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

Application Note: Targeted LC-MS/MS Quantitation of Pregnanetriol 3 -Glucuronide using Deuterated Internal Standard

Abstract & Clinical Significance

This protocol details the quantitative analysis of Pregnanetriol 3

Accurate measurement of PTG is critical for:

-

Diagnosis: Confirming 21-hydroxylase deficiency in neonates with equivocal 17-OHP screening results.

-

Therapeutic Monitoring: Assessing the efficacy of glucocorticoid replacement therapy in CAH patients.

-

Differentiation: Distinguishing between 21-hydroxylase deficiency and other forms of CAH (e.g., 11

-hydroxylase deficiency).

This method utilizes a deuterated internal standard (PTG-d4 ) to correct for matrix effects and recovery losses, ensuring high analytical reliability (E-E-A-T).

Compound Characterization

| Feature | Analyte (Native) | Internal Standard (IS) |

| Name | Pregnanetriol 3 | Pregnanetriol 3 |

| Abbreviation | PTG | PTG-d4 |

| Chemical Formula | ||

| Molecular Weight | 512.64 g/mol | 516.66 g/mol |

| Precursor Ion (ESI-) | ||

| Core Structure | 5 | Deuterium label on steroid ring (typically C2, C4) |

Method Development Strategy

Ionization Mode Selection

While many steroids are analyzed in positive mode (

Fragmentation Logic

In negative mode, steroid glucuronides exhibit two distinct fragmentation pathways utilized for MRM:

-

Glucuronide Fragment (

113): The cleavage of the glucuronic acid ring itself. This is a high-intensity transition ideal for Quantification , though less specific. -

Neutral Loss of Glucuronide (

335/339): The loss of the glucuronide moiety (176 Da) yields the deprotonated aglycone (Pregnanetriol). This transition is highly specific to the steroid structure and serves as the Qualifier .

Experimental Protocol

Sample Preparation (Dilute-and-Shoot vs. SPE)

For high-throughput clinical screening, a "Dilute-and-Shoot" approach is often sufficient. For high-sensitivity research, Solid Phase Extraction (SPE) is recommended.

Workflow A: Dilute-and-Shoot (High Throughput)

-

Thaw urine samples to room temperature and vortex.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Aliquot 50

L of urine into a 96-well plate. -

Add IS: Add 450

L of Internal Standard Solution (PTG-d4 at 100 ng/mL in Methanol:Water 50:50). -

Mix: Vortex for 1 minute.

-

Inject: 5-10

L into LC-MS/MS.

Workflow B: Solid Phase Extraction (High Sensitivity)

-

Condition SPE Cartridge (e.g., Oasis HLB or C18) with 1 mL Methanol, then 1 mL Water.

-

Load 200

L Urine + 20 -

Wash with 1 mL 5% Methanol in Water (removes salts/urea).

-

Elute with 1 mL 100% Methanol.

-

Evaporate to dryness under nitrogen at 40°C.

-

Reconstitute in 100

L Mobile Phase A:B (80:20).

LC-MS/MS Workflow Diagram

Caption: Analytical workflow from urine collection to MRM quantification.

MRM Transitions & Mass Spec Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS) Ion Source: Electrospray Ionization (ESI) - Negative Mode Spray Voltage: -4500 V Source Temp: 500°C

Table 1: Optimized MRM Transitions

| Compound | Type | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | DP (V) | CE (V) | CXP (V) | Transition Origin |

| PTG | Quantifier | 511.3 | 113.0 | 50 | -100 | -45 | -15 | Glucuronide Fragment |

| PTG | Qualifier | 511.3 | 335.2 | 50 | -100 | -35 | -15 | Aglycone ( |

| PTG | Qualifier 2 | 511.3 | 75.0 | 50 | -100 | -60 | -10 | Glucuronide Fragment |

| PTG-d4 | IS Quant | 515.3 | 113.0 | 50 | -100 | -45 | -15 | Glucuronide Fragment |

| PTG-d4 | IS Qual | 515.3 | 339.2 | 50 | -100 | -35 | -15 | Aglycone-d4 ( |

> Note on Specificity: The

Chromatographic Conditions

To ensure separation of PTG from its structural isomer Pregnanediol Glucuronide (PDG), a high-efficiency C18 column is required.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

m) or Phenomenex Kinetex C18. -

Mobile Phase A: Water + 0.1% Acetic Acid (or 1mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Start Gradient |

| 6.0 | 50 | Elution of Glucuronides |

| 7.0 | 95 | Wash |

| 8.0 | 95 | Wash Hold |

| 8.1 | 10 | Re-equilibration |

| 10.0 | 10 | End Run |

Validation & QA/QC Criteria

To adhere to Scientific Integrity , the method must be self-validating using the following criteria:

-

Linearity: Calibration curve (10 - 5000 ng/mL) must have

. -

Ion Ratio: The ratio of Quantifier (113) to Qualifier (335) peak areas must be within ±20% of the reference standard.

-

Retention Time: PTG must elute within ±0.05 min of the PTG-d4 Internal Standard.

-

Recovery: IS recovery should be consistent (variation <15%) across all samples to ensure no matrix suppression.

References

-

Leoni, L., et al. (2024). Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation. Biomedical Chromatography.[1][2][3][4] Link

- Relevance: Establishes negative mode ESI and dilute-and-shoot protocols for steroid glucuronides.

-

Handelsman, D. J., et al. (2021). Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry.[5][1][6] Journal of Steroid Biochemistry and Molecular Biology. Link

- Relevance: Validates the direct measurement of intact glucuronides without hydrolysis.

- Antignac, J. P., et al. (2005).Deconjugation-independent screening of steroid conjugates in urine by LC-MS/MS. Analytica Chimica Acta. Relevance: foundational work on fragmentation patterns of steroid glucuronides (m/z 113 vs neutral loss).

-

CymitQuimica.Pregnanetriol 3

-O--

Relevance: Confirmation of chemical structure and molecular weight.[7]

-

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. agilent.com [agilent.com]

- 3. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eva.mpg.de [eva.mpg.de]

Using Pregnanetriol-d4 glucuronide as an internal standard

Application Note: Direct LC-MS/MS Quantitation of Urinary Pregnanetriol Glucuronide for CAH Monitoring

Internal Standard Focus: Pregnanetriol-d4 3α-O-β-D-Glucuronide Application: Clinical Diagnostics, Steroid Profiling, Congenital Adrenal Hyperplasia (CAH) Research[1]

Executive Summary

This protocol details the high-precision quantification of Pregnanetriol Glucuronide (PTG) in human urine using Pregnanetriol-d4 Glucuronide (PTG-d4) as a stable isotope-labeled internal standard (SIL-IS).[1]

Traditionally, urinary steroid analysis required time-consuming enzymatic hydrolysis (using

Scientific Context: The Role of PTG in CAH

Congenital Adrenal Hyperplasia (CAH) is most commonly caused by a deficiency in the enzyme 21-hydroxylase (CYP21A2) .[1] This blockage prevents the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol, diverting the pathway toward androgen excess.[1]

-

The Marker: 17-OHP accumulates and is metabolized into Pregnanetriol (PT) .[1]

-

The Excretion: PT is conjugated in the liver to form Pregnanetriol Glucuronide (PTG) , which is excreted in urine.

-

The Diagnostic Value: Elevated urinary PTG is the hallmark biochemical signature of 21-hydroxylase deficiency.[1]

Metabolic Pathway Diagram

The following diagram illustrates the steroidogenesis block and the diversion to PTG.

Figure 1: Steroidogenesis pathway highlighting the accumulation of 17-OHP and its diversion to Pregnanetriol Glucuronide due to 21-Hydroxylase deficiency.[1]

Technical Specifications

Analyte & Internal Standard

| Feature | Target Analyte | Internal Standard (SIL-IS) |

| Name | Pregnanetriol-3 | Pregnanetriol-d4-3 |

| Abbreviation | PTG | PTG-d4 |

| Molecular Formula | ||

| Molecular Weight | 512.63 g/mol | ~516.66 g/mol |

| Monoisotopic Mass | 512.30 | 516.33 |

| CAS Number | 74915-85-8 | N/A (Labeled analog) |

| Function | Diagnostic Marker | Normalization Reference |

Why Pregnanetriol-d4 Glucuronide?

-

Co-Elution: As a structural analog, PTG-d4 co-elutes with PTG.[1] It experiences the exact same matrix suppression or enhancement at the electrospray source at the specific retention time.

-

No Hydrolysis Bias: Using a free steroid IS (like Pregnanetriol-d4) for an intact glucuronide method would be invalid because their ionization efficiencies and retention times differ significantly.[1]

-

Mass Shift (+4 Da): The deuterium label provides sufficient mass separation (M+4) to prevent "cross-talk" or spectral overlap with the native analyte isotopes.

Experimental Protocol

A. Reagents & Materials

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

-

Additives: Ammonium Fluoride (

) or Formic Acid (FA).[1] Note: -

Internal Standard: Pregnanetriol-d4 glucuronide (10 µg/mL stock in MeOH).

-

Sample Matrix: Human Urine (Spot or 24-hour collection).

B. Sample Preparation: "Dilute-and-Shoot"

This method is optimized for high throughput.[1][2] For lower sensitivity needs (e.g., serum), Solid Phase Extraction (SPE) may be required.[1]

-

Thaw: Thaw urine samples to room temperature and vortex for 30 seconds to resuspend sediments.

-

Centrifuge: Spin at 10,000 x g for 5 minutes to pellet particulates.

-

Aliquot: Transfer 50 µL of urine supernatant into a 96-well plate or LC vial.

-

IS Addition: Add 20 µL of PTG-d4 Working Solution (e.g., 500 ng/mL in MeOH).

-

Dilution: Add 430 µL of Mobile Phase A (Water + 0.2 mM

).-

Total Volume: 500 µL (1:10 dilution factor).

-

-

Mix: Vortex gently for 1 minute.

-

Injection: Inject 5-10 µL into the LC-MS/MS.

C. LC-MS/MS Conditions

Chromatography (LC)

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.[1]

-

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (or 0.1% Formic Acid).[1]

-

Mobile Phase B: 100% Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI).[1]

-

Polarity: Negative Mode (ESI-).[1] Steroid glucuronides ionize efficiently as deprotonated molecules

.[1] -

Spray Voltage: -2500 V to -3500 V.[1]

-

Source Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring)

| Compound | Precursor Ion (m/z)

-

Note: The transition

represents the loss of the glucuronic acid moiety (

Analytical Workflow Diagram

Figure 2: "Dilute-and-Shoot" workflow for urinary Pregnanetriol Glucuronide quantification.[1]

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.[1]

-

Linearity: Construct a calibration curve using synthetic PTG (unlabeled) spiked into synthetic urine or charcoal-stripped urine. Range: 10 ng/mL to 5000 ng/mL.

-

Acceptance:

.[3]

-

-

Recovery (IS Tracking): Monitor the absolute peak area of PTG-d4 in every sample.[1]

-

Rule: If the IS area deviates by >50% from the mean of the calibration standards, the sample indicates significant matrix effect or injection error and should be re-analyzed.

-

-

Accuracy: Spiked QC samples (Low, Mid, High) should read within ±15% of the nominal value.

-

Interference Check: Inject a "Blank + IS" sample. There should be no peak at the native PTG transition (511->335).[1] This confirms the d4 label is stable and not contributing to the analyte signal.

Troubleshooting Guide

-

Low Sensitivity:

-

Check the pH of the mobile phase. Glucuronides require neutral or slightly basic pH (using Ammonium Fluoride or Ammonium Acetate) to ensure ionization in negative mode.[1]

-

Ensure the ESI capillary voltage is optimized for negative mode (often lower magnitude than positive mode).

-

-

Peak Tailing:

-

Glucuronides are polar. Ensure the initial gradient conditions are low in organic (e.g., 5-10% Methanol) to focus the peak at the head of the column.

-

-

Signal Suppression:

-

If IS recovery is consistently low (<50%), dilute the urine further (1:20 or 1:50).[1] Urine is a dense matrix; modern mass specs have sufficient sensitivity to handle higher dilution factors.

-

References

-

Urinary Steroid Profiling for CAH

-

Direct Glucuronide Measurement (Methodology)

-

Compound Reference (Pregnanetriol-d4 Glucuronide)

-

Clinical Utility of Steroid Profiles

Sources

- 1. Pregnanetriol - Wikipedia [en.wikipedia.org]

- 2. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]